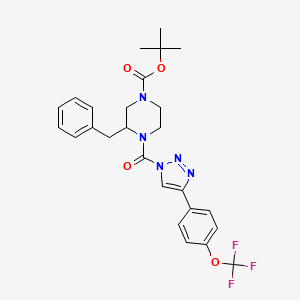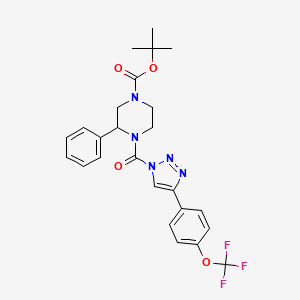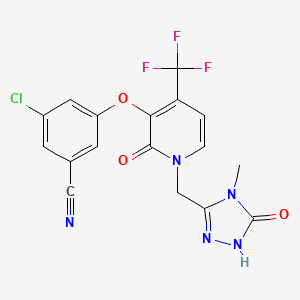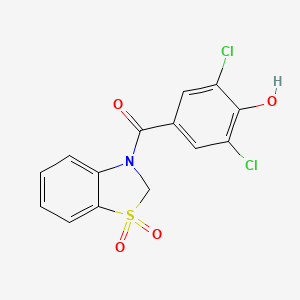
E6446 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E6446 dihydrochloride is a potent and orally active antagonist of Toll-like receptor 7 and Toll-like receptor 9. It is also a strong inhibitor of stearoyl-coenzyme A desaturase 1. This compound is primarily used in research related to inflammatory responses and non-alcoholic fatty liver disease .
Applications De Recherche Scientifique
E6446 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the inhibition of Toll-like receptor 7 and Toll-like receptor 9.
Biology: It is used to investigate the role of Toll-like receptors in immune responses and inflammation.
Medicine: It is used in the study of non-alcoholic fatty liver disease and other inflammatory diseases.
Industry: It is used in the development of new therapeutic agents targeting Toll-like receptors and stearoyl-coenzyme A desaturase 1 .
Mécanisme D'action
E6446 dihydrochloride exerts its effects by inhibiting Toll-like receptor 7 and Toll-like receptor 9 signaling pathways. It also inhibits stearoyl-coenzyme A desaturase 1, which plays a crucial role in adipogenic differentiation and hepatic lipogenesis. The compound significantly inhibits the production of interleukin-6 induced by Toll-like receptor 9 agonists and Toll-like receptor 7 agonists .
Safety and Hazards
Orientations Futures
E6446 dihydrochloride improves liver pathology in high-fat diet (HFD)-fed mice and may be useful in the study of non-alcoholic fatty liver disease (NAFLD) . It can serve as a new, safe, and highly effective anti-NAFLD agent for future clinical use . It also provides a molecular basis for the future development of SCD1 inhibitors that inhibit both adipogenic differentiation and hepatic lipogenesis .
Analyse Biochimique
Biochemical Properties
E6446 dihydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It is a potent antagonist of TLR7 and TLR9, which are involved in the immune response. By inhibiting these receptors, E6446 dihydrochloride can modulate inflammatory responses. Additionally, E6446 dihydrochloride inhibits SCD1, an enzyme that catalyzes the synthesis of monounsaturated fats from saturated fatty acids. This inhibition affects lipid metabolism and has implications for conditions like NAFLD .
Cellular Effects
E6446 dihydrochloride influences various cellular processes and functions. It has been shown to inhibit adipogenic differentiation and hepatic lipogenesis, which are critical processes in fat storage and liver function. By modulating TLR7 and TLR9 signaling pathways, E6446 dihydrochloride can alter cell signaling, gene expression, and cellular metabolism. This compound also impacts the production of inflammatory cytokines, thereby affecting immune cell function .
Molecular Mechanism
The molecular mechanism of E6446 dihydrochloride involves its binding interactions with TLR7 and TLR9, leading to the inhibition of these receptors. This inhibition prevents the activation of downstream signaling pathways that typically result in the production of pro-inflammatory cytokines. Additionally, E6446 dihydrochloride inhibits SCD1 by binding to the enzyme, thereby reducing the synthesis of monounsaturated fatty acids. This dual mechanism of action allows E6446 dihydrochloride to modulate both immune responses and lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of E6446 dihydrochloride have been observed to change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to E6446 dihydrochloride can lead to sustained inhibition of TLR7 and TLR9 signaling, as well as continued suppression of SCD1 activity. These effects are crucial for understanding the potential therapeutic applications of E6446 dihydrochloride .
Dosage Effects in Animal Models
The effects of E6446 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits TLR7 and TLR9 without causing significant adverse effects. At higher doses, E6446 dihydrochloride can exhibit toxic effects, including liver toxicity and metabolic disturbances. These dosage-dependent effects are important for determining the therapeutic window and safety profile of E6446 dihydrochloride .
Metabolic Pathways
E6446 dihydrochloride is involved in several metabolic pathways, primarily through its inhibition of SCD1. This enzyme is a key player in the synthesis of monounsaturated fatty acids, which are essential components of cell membranes and signaling molecules. By inhibiting SCD1, E6446 dihydrochloride affects lipid metabolism, leading to changes in metabolic flux and metabolite levels. This inhibition can reduce hepatic lipogenesis and adipogenic differentiation, making E6446 dihydrochloride a potential therapeutic agent for metabolic disorders .
Transport and Distribution
Within cells and tissues, E6446 dihydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, E6446 dihydrochloride can accumulate in specific compartments, such as the endoplasmic reticulum, where it exerts its inhibitory effects on SCD1. Understanding the transport and distribution of E6446 dihydrochloride is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of E6446 dihydrochloride is critical for its activity and function. This compound is primarily localized in the endoplasmic reticulum, where SCD1 is also found. The targeting of E6446 dihydrochloride to this compartment is facilitated by specific signals and post-translational modifications. This localization allows E6446 dihydrochloride to effectively inhibit SCD1 and modulate lipid metabolism at the site of its action .
Méthodes De Préparation
The preparation of E6446 dihydrochloride involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of intermediate compounds, followed by purification and crystallization processes. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
E6446 dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
E6446 dihydrochloride is unique in its dual inhibition of Toll-like receptor 7 and Toll-like receptor 9, as well as its inhibition of stearoyl-coenzyme A desaturase 1. Similar compounds include:
E6446: The free base form of E6446 dihydrochloride.
TLR7/9 antagonists: Other compounds that inhibit Toll-like receptor 7 and Toll-like receptor 9.
SCD1 inhibitors: Other compounds that inhibit stearoyl-coenzyme A desaturase 1 .
E6446 dihydrochloride stands out due to its potent and orally active properties, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O3.2ClH/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30;;/h7-12,21H,1-6,13-20H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOUZINBHKWGGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





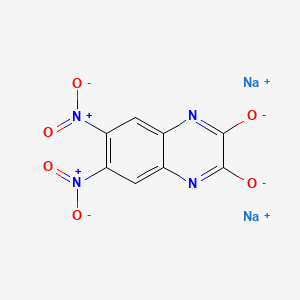
![1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea](/img/structure/B607176.png)
